5-acetyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
Chemistry: : In chemistry, it acts as a building block for novel organic compounds
Biology and Medicine: : Its potential as a pharmacophore makes it significant in drug discovery. It may serve as a lead compound in developing inhibitors or activators of specific enzymes or receptors.
Industry: : In industrial applications, it could be used in the development of advanced materials, like organic semiconductors or in coatings.
Mechanism and Pathways
Molecular Targets: : It may target specific proteins or enzymes, interfering with their normal function. For example, it might inhibit enzymes by binding to their active site.
Pathways Involved: : Could influence cellular pathways related to cell proliferation, apoptosis, or signal transduction. The specifics would depend on its binding affinities and interaction profiles.
Uniqueness and Similar Compounds
Unique Features: : The combination of thiophene, pyrido-pyrimidin, and carboxamide in a single molecule sets it apart, offering multiple sites for chemical modifications and interactions.
Similar Compounds: : Other compounds with similar structures might include pyrido-pyrimidin derivatives without the thiophene ring, or thiophene-based compounds lacking the pyrimidin moiety
The intricacies of 5-acetyl-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-carboxamide make it a fascinating compound for a wide range of scientific investigations, from its synthesis and reactions to its diverse applications and mechanisms of action.
Properties
IUPAC Name |
5-acetyl-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O4S/c1-9(21)11-4-5-12(25-11)14(22)18-7-8-20-15(23)10-3-2-6-17-13(10)19-16(20)24/h2-6H,7-8H2,1H3,(H,18,22)(H,17,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVVRMVGBUCIKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NCCN2C(=O)C3=C(NC2=O)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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